Lipophilicity (LogP) of 1-(1-butyl-1H-benzimidazol-2-yl)ethanol vs. its Methyl Analog
The calculated LogP value for 1-(1-butyl-1H-benzimidazol-2-yl)ethanol is 3.13, as reported by ChemSrc . This value is more than two-fold higher than the LogP of its methyl analog, 1-(1-methyl-1H-benzimidazol-2-yl)ethanol, which is reported as 1.54 by ChemSpider . The increased lipophilicity is a direct consequence of the extended butyl chain.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 |
| Comparator Or Baseline | 1-(1-methyl-1H-benzimidazol-2-yl)ethanol: LogP = 1.54 |
| Quantified Difference | Target compound's LogP is 1.59 units higher (over 2x higher) |
| Conditions | In silico calculation (ACD/Labs Percepta Platform) |
Why This Matters
This quantitative difference in lipophilicity is critical for researchers selecting a compound for assays where membrane permeability or non-specific binding is a key experimental parameter.
